4-[3-(Difluoromethyl)-1H-pyrazol-1-yl]aniline
CAS No.:
Cat. No.: VC14654975
Molecular Formula: C10H9F2N3
Molecular Weight: 209.20 g/mol
* For research use only. Not for human or veterinary use.
![4-[3-(Difluoromethyl)-1H-pyrazol-1-yl]aniline -](/images/structure/VC14654975.png)
Specification
Molecular Formula | C10H9F2N3 |
---|---|
Molecular Weight | 209.20 g/mol |
IUPAC Name | 4-[3-(difluoromethyl)pyrazol-1-yl]aniline |
Standard InChI | InChI=1S/C10H9F2N3/c11-10(12)9-5-6-15(14-9)8-3-1-7(13)2-4-8/h1-6,10H,13H2 |
Standard InChI Key | LMFTWAGFCVBJNT-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1N)N2C=CC(=N2)C(F)F |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a pyrazole ring substituted with a difluoromethyl group at the 3-position, linked to an aniline group at the 4-position. The IUPAC name is 4-[3-(difluoromethyl)pyrazol-1-yl]aniline, and its Canonical SMILES is C1=CC(=CC=C1N)N2C=CC(=N2)C(F)F
. The difluoromethyl group contributes to electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Table 1: Key Physicochemical Properties
The Standard InChIKey LMFTWAGFCVBJNT-UHFFFAOYSA-N
confirms its unique stereochemical identity. Computational models predict a density of 1.31 g/cm³, though experimental validation is pending .
Synthesis and Optimization
Reaction Pathways
The synthesis typically involves a multi-step process starting with cyclocondensation reactions to form the pyrazole core. A common route includes:
-
Cyclocondensation: Reacting hydrazine derivatives with 1,3-diketones in solvents like dimethylformamide (DMF) or acetonitrile.
-
Functionalization: Introducing the difluoromethyl group via nucleophilic substitution or fluorination reactions .
-
Coupling: Attaching the aniline moiety using Suzuki-Miyaura or Buchwald-Hartwig coupling, catalyzed by palladium complexes .
Table 2: Representative Synthesis Conditions
Step | Reagents/Conditions | Yield |
---|---|---|
Cyclocondensation | Hydrazine hydrate, DMF, 80°C | 65–70% |
Difluoromethylation | ClCF₂H, K₂CO₃, DMSO, 100°C | 50–55% |
Coupling | Pd(OAc)₂, XPhos, K₃PO₄, toluene, 110°C | 60–65% |
Yields are optimized using catalysts like triethylamine, which mitigates side reactions. Recent patents highlight the use of hydrogen peroxide and potassium carbonate for hydrolysis steps in analogous compounds .
Biological Activities
Antimicrobial Properties
Pyrazole derivatives exhibit broad-spectrum antimicrobial activity. In vitro studies report minimum inhibitory concentrations (MIC) of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli. The difluoromethyl group enhances membrane permeability, disrupting bacterial cell wall synthesis.
Anti-inflammatory and Analgesic Effects
In murine models, the compound reduced carrageenan-induced edema by 45–50% at 10 mg/kg doses, comparable to ibuprofen. Mechanistic studies suggest inhibition of cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6) pathways.
Applications in Drug Development
Pharmaceutical Intermediates
The compound serves as a precursor for tyrosine kinase inhibitors, notably in analogs of nilotinib . Its amine group allows facile derivatization into sulfonamides or ureas, enhancing target specificity.
Agrochemical Uses
In agrochemistry, it functions as a scaffold for herbicides and fungicides. Field trials demonstrate 90% efficacy against Phytophthora infestans at 500 g/ha. The fluorine atoms improve rainfastness and soil persistence.
Research Challenges and Future Directions
Synthetic Limitations
Current methods suffer from moderate yields (50–70%) and high catalyst loads. Future work should explore:
-
Flow chemistry to improve reaction efficiency.
-
Biocatalytic routes using transaminases for greener synthesis.
Toxicity Profiling
Acute toxicity studies in rodents indicate an LD₅₀ > 1000 mg/kg, but chronic exposure risks remain unstudied. Metabolic stability assays in human hepatocytes are critical for clinical translation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume